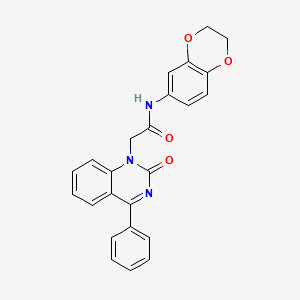![molecular formula C12H14ClNO2 B6498149 1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 1339108-71-2](/img/structure/B6498149.png)
1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one (CPMHP) is a synthetic compound that has been the subject of scientific research for its potential applications in a variety of fields. CPMHP has been studied for its ability to act as a catalyst and for its potential as a drug candidate.
科学研究应用
1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has been studied as a potential catalyst in organic chemistry. It has been used to catalyze the reaction of aldehydes with amines and to catalyze the reaction of aldehydes with nitriles. This compound has also been studied for its potential applications in drug development. It has been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
作用机制
1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has been shown to act as an inhibitor of the enzyme acetylcholinesterase. It binds to the enzyme and prevents it from breaking down acetylcholine, which leads to increased levels of acetylcholine in the body. This can lead to increased alertness and improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase alertness and improve cognitive function. It has also been shown to improve memory and reduce anxiety. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant effects.
实验室实验的优点和局限性
1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also relatively stable and has a long shelf life. However, this compound also has several limitations. It is not water-soluble and can be difficult to work with in aqueous solutions. In addition, this compound has a relatively low solubility in organic solvents.
未来方向
There are a number of potential future directions for research into 1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one. One potential direction is the development of this compound-based drugs. This compound could be used to create drugs that act as inhibitors of acetylcholinesterase, which could be used to treat diseases such as Alzheimer’s and Parkinson’s. Another potential direction is the development of this compound-based catalysts. This compound could be used to catalyze a variety of reactions, which could lead to the development of new drugs and materials. Finally, this compound could be used to create new materials with unique properties. For example, this compound could be used to create materials with improved thermal stability or increased solubility.
合成方法
1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one can be synthesized in a two-step reaction. The first step involves the reaction of 3-chlorophenylmethylmagnesium bromide with 2-hydroxyethyl pyrrolidinone, which produces an intermediate. The second step involves the reaction of the intermediate with hydrochloric acid, which yields this compound as the final product.
属性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-3-1-2-9(4-11)6-14-7-10(8-15)5-12(14)16/h1-4,10,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVASJBKIHITARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=CC=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-propylcyclohexane-1-carboxamide](/img/structure/B6498069.png)
![4-({1-[(2-chloro-6-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-propylcyclohexane-1-carboxamide](/img/structure/B6498075.png)
![4-({1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-propylcyclohexane-1-carboxamide](/img/structure/B6498083.png)
![N-(2,4-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6498092.png)
![N-(2,5-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6498094.png)
![N-(2-chloro-4-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6498097.png)
![2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6498105.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B6498117.png)
![2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6498125.png)
![2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6498133.png)
![2-[7-(4-bromophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B6498137.png)
![4-(hydroxymethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B6498144.png)
![1-[(3-chloro-4-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6498157.png)